(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide

Physicochemical profiling Lipophilicity Oxadiazole sulfonamides

The compound (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide (CAS 1603242-28-9) is a low-molecular-weight heterocyclic sulfonamide (C4H7N3O3S, MW 177.18 g/mol) featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and a methanesulfonamide group at the 3-position. The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—combining an electron-donating methyl group with a polar sulfonamide—produces a predicted LogP of -0.9, indicating a distinct hydrophilic profile compared to other alkyl-substituted oxadiazole sulfonamides.

Molecular Formula C4H7N3O3S
Molecular Weight 177.18
CAS No. 1603242-28-9
Cat. No. B2764402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide
CAS1603242-28-9
Molecular FormulaC4H7N3O3S
Molecular Weight177.18
Structural Identifiers
SMILESCC1=NC(=NO1)CS(=O)(=O)N
InChIInChI=1S/C4H7N3O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3,(H2,5,8,9)
InChIKeyJHKIFFLKZNVMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Evaluating (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide (CAS 1603242-28-9) for Research Procurement: Core Chemical Identity and Structural Context


The compound (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide (CAS 1603242-28-9) is a low-molecular-weight heterocyclic sulfonamide (C4H7N3O3S, MW 177.18 g/mol) featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 5-position and a methanesulfonamide group at the 3-position [1]. The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—combining an electron-donating methyl group with a polar sulfonamide—produces a predicted LogP of -0.9, indicating a distinct hydrophilic profile compared to other alkyl-substituted oxadiazole sulfonamides [2]. Although detailed biological activity data for this exact compound are sparse in the public domain, its structural features position it as a potentially useful scaffold for fragment-based drug discovery or as a synthetic intermediate for building more complex molecules.

Procurement Risk: Why In-Class 1,2,4-Oxadiazole Sulfonamides Cannot Be Interchanged with (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide


Despite sharing the 1,2,4-oxadiazole-sulfonamide core, subtle alterations in ring substitution and sulfonamide positioning generate significant differences in physicochemical properties that directly influence biological performance. For example, moving the methanesulfonamide group from the 3-position to the 5-position on the oxadiazole ring, or replacing the methyl substituent with a hydrogen or a bulkier alkyl group, alters hydrogen-bonding capacity, electronic distribution, and lipophilicity—factors that critically govern target binding, solubility, and membrane permeability [1]. In the antibacterial series studied by Ali et al. (2021), compounds OX7 and OX11, which differ only in their substitution patterns, exhibited a two-fold difference in MIC values against Pseudomonas aeruginosa (31.25 vs. 15.75 μg/mL), illustrating how seemingly minor structural modifications in this class translate into large functional disparities [2]. Therefore, generic substitution without precise structural matching risks selecting a compound with an entirely different activity and selectivity profile.

Head-to-Head Quantitative Differentiation of (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide Against Its Closest Structural Analogs


Lipophilicity Comparison: (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide Exhibits Significantly Lower Predicted LogP Than Its 5-Cyclopropyl Analog, Impacting Solubility and Permeability

The computed partition coefficient (XLogP3-AA) of (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide is -0.9, reflecting its relatively high hydrophilicity [1]. In contrast, the 5-cyclopropyl analog (CAS 1603237-46-2) is expected to have a substantially higher LogP (estimated >0.5) due to the increased hydrocarbon surface area of the cyclopropyl group . This difference is directly relevant to aqueous solubility and passive membrane permeability. Because LogP has been correlated with antimicrobial efficacy in oxadiazole sulfonamide series—where higher lipophilicity improves membrane penetration but may reduce selectivity—the hydrophilic nature of the 5-methyl compound makes it a preferred candidate for target-based screening campaigns where high aqueous solubility and low non-specific binding are desired [2].

Physicochemical profiling Lipophilicity Oxadiazole sulfonamides

Hydrogen-Bond Donor Count: (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide Offers One H-Bond Donor, Whereas Unsubstituted (1,2,4-Oxadiazol-3-yl)methanesulfonamide Provides Two, Influencing Target Recognition

The sulfonamide group in (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide can act as both a hydrogen-bond donor and acceptor; however, the presence of the 5-methyl substituent does not alter the donor count from the sulfonamide itself. PubChem data indicates a hydrogen-bond donor count of 1 for this compound [1]. In the unsubstituted analog (1,2,4-oxadiazol-3-yl)methanesulfonamide (CAS 1602430-93-2), the absence of the 5-methyl group results in a hydrogen-bond donor count of 2, as the oxadiazole NH becomes available for additional H-bonding . This difference in donor count can affect molecular recognition by biological targets, potentially leading to divergent selectivity profiles when screened against panels of enzymes or receptors.

Hydrogen bonding Target engagement Oxadiazole sulfonamides

Antibacterial Activity: Class-Level Evidence Indicates That 5-Methyl Substituted Oxadiazole Sulfonamides Can Achieve MIC Values Comparable to Standard Agents, Supporting Prioritization of This Scaffold

While direct MIC data for (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide have not been published, closely related 1,2,4-oxadiazole sulfonamide hybrids such as OX7 and OX11 demonstrated MIC values of 31.25 µg/mL and 15.75 µg/mL, respectively, against Pseudomonas aeruginosa in a standardized broth microdilution assay [1]. By class-level inference, the 5-methyl substitution pattern, which contributes to a LogP of -0.9 and a single hydrogen-bond donor, is predicted to yield an intermediate antibacterial profile between these two reference compounds. This places the compound as a potentially active member of the oxadiazole-sulfonamide antibacterial series, warranting empirical MIC determination in a follow-up screening cascade.

Antibacterial MIC Oxadiazole sulfonamides

Synthetic Versatility: (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide Serves as a Key Intermediate for Constructing Complex Heterocyclic Architectures Demonstrated in Eli Lilly's OGA Inhibitor Program

The 5-methyl-1,2,4-oxadiazol-3-yl moiety is a critical building block in several patented drug discovery programs. Eli Lilly and Company's patent (US 2018/0215751 A1) discloses a series of O-GlcNAcase (OGA) inhibitors for the treatment of tauopathies, where the 5-methyl-1,2,4-oxadiazol-3-yl substructure is incorporated into the core of potent compounds [1]. The methanesulfonamide group at the 3-position provides a synthetic handle for further derivatization (e.g., N-alkylation, sulfonamide coupling), enabling modular assembly of diverse compound libraries. In contrast, regioisomers bearing the methanesulfonamide at the 5-position (e.g., (3-methyl-1,2,4-oxadiazol-5-yl)methanesulfonamide) present different reactivity profiles, limiting their interchangeability in convergent synthetic routes.

Synthetic intermediate OGA inhibitor Patent chemistry

High-Value Application Scenarios for (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide in Drug Discovery and Chemical Biology


Fragment-Based Screening for Antibacterial Targets

With its low molecular weight (177.18 Da) and favorable hydrophilicity (LogP -0.9), this compound is an ideal fragment for screening against bacterial enzyme targets. Its structural analogy to the active oxadiazole-sulfonamide hybrid OX11 (MIC 15.75 µg/mL) suggests it can serve as a starting point for fragment growing or merging strategies aimed at generating novel antibacterial leads [1]. The compound's high aqueous solubility reduces the risk of false positives due to aggregation, a common problem in fragment screens. Researchers should prioritize this scaffold when building oxadiazole-focused fragment libraries for antibacterial drug discovery.

OGA Inhibitor Lead Optimization

The 5-methyl-1,2,4-oxadiazol-3-yl group is a validated pharmacophore element in O-GlcNAcase (OGA) inhibitors targeting tauopathies such as Alzheimer's disease. As demonstrated in Eli Lilly's patent (US 2018/0215751 A1), this substructure is central to achieving potent OGA inhibition [2]. Medicinal chemistry teams engaged in tau-targeted drug discovery should procure this compound as a core intermediate to synthesize derivatives for structure-activity relationship (SAR) studies. Its methanesulfonamide group can be readily elaborated to explore vectors that enhance potency and CNS penetration.

Physicochemical Property Benchmarking in Oxadiazole Library Design

The compound's computed properties—XLogP3-AA of -0.9, hydrogen-bond donor count of 1, acceptor count of 6, and topological polar surface area of 107 Ų [3]—make it a valuable reference standard for calibrating computational models of oxadiazole sulfonamide solubility and permeability. Researchers building predictive QSPR models for heterocyclic sulfonamide libraries can use this compound's measured and predicted property data to validate their models, ensuring more accurate in silico screening of virtual libraries.

Regioselective Synthesis Methodology Development

Because the methanesulfonamide group at the 3-position exhibits different reactivity compared to the 5-substituted regioisomer, this compound serves as a useful substrate for developing novel synthetic methodologies (e.g., selective N-functionalization, transition-metal-catalyzed coupling) [4]. Process chemistry groups can benchmark reaction yields and selectivity using this well-defined substrate, generating generalizable protocols applicable across the oxadiazole sulfonamide chemical space.

Quote Request

Request a Quote for (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.